

Unraveling the Mechanism of CO Oxidation on Rhodium Oxide: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the catalytic performance of **rhodium oxide** in CO oxidation against other common catalysts. We delve into the mechanistic pathways, present supporting experimental data, and detail the advanced analytical techniques used to validate these findings.

Performance Comparison of CO Oxidation Catalysts

The efficiency of a catalyst in CO oxidation is paramount in various industrial and environmental applications. Below is a comparative analysis of rhodium-based catalysts and other prominent alternatives, summarizing key performance indicators under various conditions.



Catalyst System	Support	Apparent Activation Energy (kJ/mol)	Key Observations	Reference
Rhodium Nanoparticles	Al2O3	100-110	The number of active sites is dynamic and changes with reaction conditions, particularly with an excess of O ₂ . [1][2]	[1][2]
Rhodium Single Atoms	Al2O3	~110	Shows high activity, with evidence suggesting a Mars-van Krevelen/Eley-Rideal type mechanism. The structure can change from nanoparticles to single atoms under reaction conditions.[1][2]	[1][2]
Platinum	у-АІ2Оз	Not explicitly stated in the provided text, but kinetic models have been developed.	The presence of H ₂ O and CO ₂ can influence the reaction kinetics.	[3]
Gold Nanoparticles	TiO ₂	~8.2 kcal/mol (~34.3 kJ/mol)	Activity is highly dependent on	[4][5]



			the support and the size of the gold nanoparticles, with smaller particles showing higher turnover frequencies.[4] A water-assisted mechanism has been proposed. [5]	
Gold Nanoparticles	Fe ₂ O ₃	~8.4 kcal/mol (~35.1 kJ/mol)	Generally shows higher activity than Au/TiO ₂ and Au/Al ₂ O ₃ .[4]	[4]
Gold-Copper Bimetallic	TiO₂ (Anatase)	Not explicitly stated	Bimetallic catalysts show a promoting effect compared to monometallic gold catalysts.[6]	[6]

Mechanistic Insights into CO Oxidation on Rhodium Oxide

The mechanism of CO oxidation on rhodium catalysts is a subject of ongoing research, with evidence supporting multiple pathways depending on the catalyst's state (metallic vs. oxidized) and the reaction conditions.

Two primary mechanisms are often discussed:

• Langmuir-Hinshelwood (L-H) mechanism: This mechanism involves the adsorption of both CO and O₂ onto the catalyst surface, followed by the dissociation of O₂ and a surface reaction between adsorbed CO and atomic oxygen to form CO₂.[1] At low temperatures, the



surface can become covered by CO, inhibiting the reaction.[1] The desorption of CO can then become the rate-limiting step.[1]

Mars-van Krevelen (MvK) mechanism: This mechanism is more relevant for oxide catalysts.
 It involves the oxidation of CO by lattice oxygen from the **rhodium oxide**, creating an oxygen vacancy. This vacancy is then refilled by gas-phase O₂. Operando spectroscopic studies on atomically dispersed rhodium on phosphotungstic acid have provided evidence for an unconventional Mars-van Krevelen mechanism where the reoxidation of the support is the rate-limiting step.[7]

Recent studies have shown that the structure of the rhodium catalyst is dynamic. For instance, rhodium can transition between nanoparticles and single atoms under the influence of CO.[1] This structural change significantly impacts the number of active sites and, consequently, the overall catalytic activity.[1] An excess of oxygen has been found to enhance the CO-induced disintegration of rhodium nanoparticles into single atoms.[1][2]

Experimental Validation Protocols

The validation of the proposed mechanisms relies on sophisticated in-situ and operando spectroscopic and microscopic techniques that allow researchers to observe the catalyst under realistic reaction conditions.

Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Methodology: Operando DRIFTS is a powerful technique to identify surface-adsorbed species during the catalytic reaction.

- Sample Preparation: The catalyst powder (e.g., 0.1% Rh/Al₂O₃) is placed in a high-temperature reactor chamber equipped with infrared-transparent windows (e.g., CaF₂).[8]
- Pre-treatment: The catalyst is typically pre-treated in a controlled environment to ensure a clean and consistent starting surface. For example, it might be exposed to 1% O₂ at 500 °C, followed by a purge with an inert gas like He, and then reduced in 5% H₂ at 500 °C.[2]
- Reaction Conditions: A reactant gas mixture (e.g., 8400 ppm CO and 9250 ppm O₂) is introduced into the reactor cell at a controlled flow rate.



- Data Acquisition: Infrared spectra are collected continuously as the temperature is ramped through the reaction range (e.g., 220-300 °C).[2] A background spectrum, often taken under an inert gas flow at the initial temperature, is subtracted from the sample spectra to isolate the signals from the adsorbed species.[8]
- Analysis: The resulting spectra show vibrational bands corresponding to different molecular species on the catalyst surface, such as linearly adsorbed CO, bridged CO, and gemdicarbonyl species on rhodium sites.[9] The evolution of these bands with temperature and time provides insights into the reaction mechanism.

X-ray Absorption Near Edge Structure (XANES)

Methodology: XANES is a synchrotron-based technique that provides information about the oxidation state and coordination environment of the rhodium atoms in the catalyst.

- Experimental Setup: The experiment is typically conducted at a synchrotron facility to access
 the high-intensity X-rays required. The catalyst sample is placed in a specialized in-situ or
 operando cell that allows for heating and gas flow.
- Data Collection: The X-ray absorption spectrum is recorded around the Rh K-edge. The energy of the incident X-rays is scanned, and the absorption coefficient of the sample is measured.
- Analysis: The position and features of the absorption edge (the "white line") are sensitive to the oxidation state of the rhodium. By comparing the spectra of the catalyst under reaction conditions to those of reference compounds (e.g., Rh foil for Rh(0) and Rh₂O₃ for Rh(III)), the average oxidation state of the rhodium in the working catalyst can be determined.

Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS)

Methodology: NAP-XPS allows for the chemical analysis of the catalyst surface at pressures approaching those of a real catalytic reactor, bridging the "pressure gap" between ultra-high vacuum surface science and industrial catalysis.

• Experimental Setup: The experiment is performed in a specialized NAP-XPS instrument where the sample can be exposed to reactant gases at pressures up to several millibars



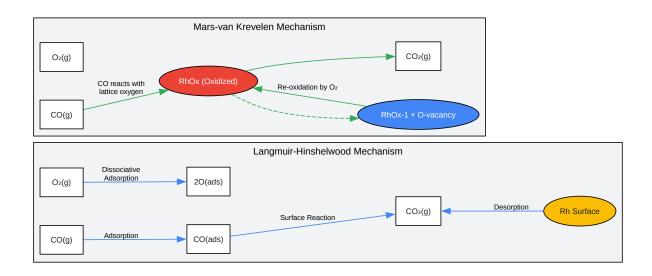
while being irradiated with X-rays.

- Sample Pre-treatment: The catalyst surface is cleaned and prepared in-situ. For example, a rhodium foil might be cleaned by cycles of Ar⁺ sputtering and annealing in O₂ and H₂.
- Reaction Conditions: The reactant gases (e.g., CO and O₂) are introduced into the analysis chamber at the desired partial pressures and the sample is heated to the reaction temperature.
- Data Acquisition: Photoelectron spectra of the relevant core levels (e.g., Rh 3d, O 1s, C 1s)
 are recorded. The binding energy of the photoelectrons provides information about the
 elemental composition and chemical state of the surface species.
- Analysis: By analyzing the chemical shifts in the core level spectra, one can distinguish between metallic rhodium and different rhodium oxide species, as well as identify adsorbed reactants and intermediates.

Visualizing the Catalytic Cycle and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

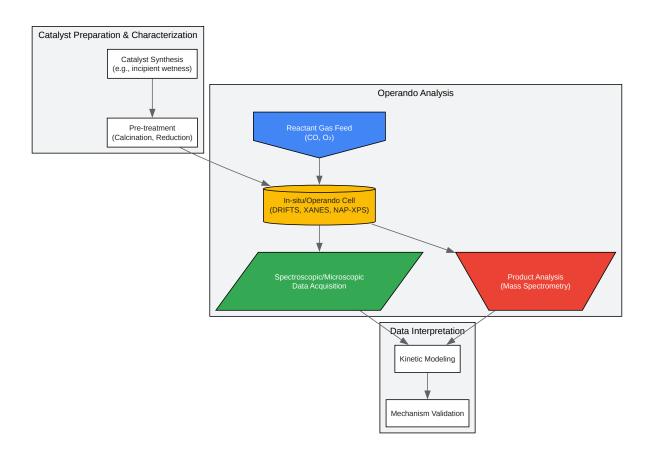




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Caption: Proposed mechanisms for CO oxidation on rhodium catalysts.





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Caption: General workflow for studying CO oxidation catalysis.



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References

- 1. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CO oxidation on Rh/Al2O3 catalysts Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
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